molecular formula C9H9NO B1350759 2-Methoxy-5-methylbenzonitrile CAS No. 53078-70-9

2-Methoxy-5-methylbenzonitrile

Cat. No.: B1350759
CAS No.: 53078-70-9
M. Wt: 147.17 g/mol
InChI Key: MYOASWSDRGHGLN-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-5-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrile synthesis techniques, such as the ammoxidation of 2-methoxy-5-methyltoluene. This process involves the catalytic oxidation of the methyl group to a nitrile group using ammonia and an oxidizing agent, typically in the presence of a catalyst like vanadium oxide (V2O5) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methoxy-5-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitrile group can yield 2-methoxy-5-methylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, catalytic hydrogenation, solvents like ether or THF.

    Substitution: NaOCH3, NaOEt, polar aprotic solvents like DMSO or DMF.

Major Products Formed:

    Oxidation: 2-Methoxy-5-methylbenzoic acid.

    Reduction: 2-Methoxy-5-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its derivatives may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways involved can vary widely based on the compound’s structure and the biological context .

Comparison with Similar Compounds

    2-Methoxybenzonitrile: Lacks the methyl group, resulting in different reactivity and properties.

    4-Methoxybenzonitrile: The methoxy group is positioned differently, affecting its chemical behavior.

    3-Methoxybenzonitrile: Similar structure but with the methoxy group in a different position, leading to variations in reactivity.

Uniqueness: The presence of both a methoxy and a methyl group on the benzene ring provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .

Properties

IUPAC Name

2-methoxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOASWSDRGHGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396612
Record name 2-Methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53078-70-9
Record name 2-Methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-methylbenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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